

# ALG-097558 Demonstrates Superior Efficacy Against Nirmatrelvir-Resistant SARS-CoV-2 Strains

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | ALG-097558 |           |
| Cat. No.:            | B15568079  | Get Quote |

#### For Immediate Release

SOUTH SAN FRANCISCO, Calif. – Preclinical data indicates that **ALG-097558**, a novel 3CL protease inhibitor developed by Aligos Therapeutics, maintains potent activity against SARS-CoV-2 strains that have developed resistance to the widely used antiviral nirmatrelvir (the active component of Paxlovid). In comparative studies, **ALG-097558** has shown a favorable resistance profile and, in some cases, significantly greater potency against nirmatrelvir-resistant variants, highlighting its potential as a next-generation therapeutic for COVID-19.[1]

The emergence of viral resistance to existing therapies is a significant concern in the ongoing management of COVID-19.[2] Nirmatrelvir targets the SARS-CoV-2 main protease (3CLpro or Mpro), an enzyme crucial for viral replication.[3] However, mutations in the 3CLpro gene can reduce the binding affinity of nirmatrelvir, diminishing its effectiveness.[2][4] Key mutations associated with nirmatrelvir resistance include E166V, L50F, and T21I. The E166V mutation, in particular, has been shown to confer a high level of resistance to nirmatrelvir.[2]

A comparative analysis of the enzymatic inhibition of wild-type and nirmatrelvir-resistant 3CLpro mutants by **ALG-097558** and nirmatrelvir reveals that **ALG-097558** retains substantial activity against several key resistant strains. While the E166V mutation significantly impacts the efficacy of both inhibitors, **ALG-097558** demonstrates a smaller loss of activity against other resistance-conferring mutations.





## **Comparative Efficacy Data**

The following tables summarize the in vitro efficacy of **ALG-097558** and nirmatrelvir against wild-type and nirmatrelvir-resistant SARS-CoV-2 3CLpro enzymes.

Table 1: Enzymatic Inhibition (IC50) Fold Change vs. Wild-Type

| 3CLpro Mutation      | ALG-097558 (Fold Change in IC50) | Nirmatrelvir (Fold Change in IC50) |
|----------------------|----------------------------------|------------------------------------|
| F140A                | 1.2                              | 3.6                                |
| E166A                | 3.5                              | 11                                 |
| L167F                | 1.1                              | 5.6                                |
| H172Y                | 1.4                              | 4.8                                |
| L50F + E166V         | >133                             | >133                               |
| T21I + S144A         | 1.8                              | 3.9                                |
| E166A + L167F        | 3.2                              | 16                                 |
| L50F + E166A + L167F | 4.1                              | 24                                 |

Data sourced from Aligos Therapeutics corporate presentation.

In cell-based assays, **ALG-097558** has also demonstrated a favorable profile against nirmatrelvir-resistant variants. For instance, mutations such as T21I, T21I+S144A, E166A/L167F, and L50F/E166A/L167F have been reported to cause a smaller fold loss of activity for **ALG-097558** compared to nirmatrelvir. Specifically, the T21I mutation resulted in a minor 5-fold loss in the antiviral activity of **ALG-097558** in a cell-based assay.

# **Experimental Protocols**

The following methodologies are representative of the key experiments conducted to determine the efficacy of **ALG-097558** and nirmatrelvir against SARS-CoV-2 and its resistant variants.

## **3CLpro Enzymatic Inhibition Assay**



This assay quantifies the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 3CL protease.

 Principle: A fluorogenic substrate that is specifically cleaved by 3CLpro is used. When cleaved, a fluorescent signal is produced. The presence of an inhibitor reduces the rate of cleavage, resulting in a lower fluorescent signal.

### Materials:

- Recombinant SARS-CoV-2 3CLpro (wild-type and mutant variants)
- Fluorogenic 3CLpro substrate
- Test compounds (ALG-097558, nirmatrelvir) dissolved in DMSO
- o Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT)
- 384-well assay plates
- Fluorescence plate reader

#### Procedure:

- A serial dilution of the test compounds is prepared in DMSO and added to the assay plates.
- Recombinant 3CLpro enzyme is added to each well containing the test compound and incubated for a pre-determined period at room temperature to allow for inhibitor binding.
- The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.
- The fluorescence intensity is measured kinetically over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm).
- The rate of reaction is calculated from the linear phase of the fluorescence curve.
- The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-



parameter logistic curve.

## **Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)**

This assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).

- Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of a test compound. If the compound is effective, it will inhibit viral replication and prevent the virus from killing the cells. Cell viability is then quantified to determine the compound's efficacy.
- Materials:
  - Host cell line (e.g., Vero E6, A549-ACE2)
  - SARS-CoV-2 virus stock (wild-type and resistant strains)
  - Test compounds (ALG-097558, nirmatrelvir)
  - Cell culture medium and supplements
  - 96-well cell culture plates
  - Reagent to measure cell viability (e.g., CellTiter-Glo®)

#### Procedure:

- Host cells are seeded in 96-well plates and incubated overnight to form a monolayer.
- A serial dilution of the test compounds is prepared in cell culture medium and added to the cells.
- The cells are then infected with a known amount of SARS-CoV-2 (at a specific multiplicity of infection, MOI).
- The plates are incubated for a period of time (e.g., 72 hours) to allow for viral replication and CPE development.



- After incubation, a cell viability reagent is added to each well, and the luminescence (proportional to the amount of ATP and thus viable cells) is measured using a plate reader.
- The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

# Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated.



Click to download full resolution via product page

Caption: SARS-CoV-2 replication pathway and the inhibitory action of 3CL protease inhibitors.





Click to download full resolution via product page

Caption: Experimental workflow for the cell-based antiviral activity assay.



In conclusion, **ALG-097558** demonstrates a promising efficacy profile against nirmatrelvir-resistant SARS-CoV-2 strains in preclinical studies. Its retained potency against key resistance mutations suggests it could be a valuable therapeutic option for patients infected with nirmatrelvir-resistant virus and a critical tool in the ongoing efforts to combat the COVID-19 pandemic. Further clinical evaluation is warranted to confirm these findings in humans.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical efficacy of ALG-097558 in SARS-CoV-2 hamster model presented | BioWorld [bioworld.com]
- 2. Multiple pathways for SARS-CoV-2 resistance to nirmatrelvir PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated virologic analysis of resistance to nirmatrelvir/ritonavir in individuals across four phase 2/3 clinical studies for the treatment of COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ALG-097558 Demonstrates Superior Efficacy Against Nirmatrelvir-Resistant SARS-CoV-2 Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568079#alg-097558-efficacy-against-nirmatrelvir-resistant-strains]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com